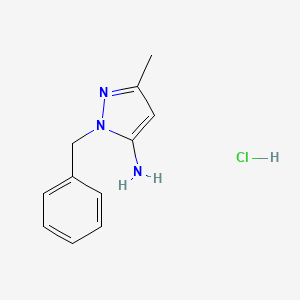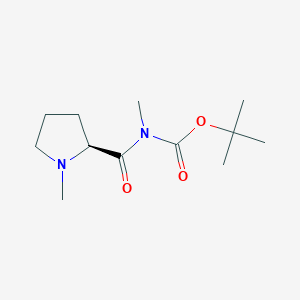
(R)-N-Boc-N,N-dimethyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-Boc-N,N-dimethyl-L-prolinamide is a chiral compound that belongs to the class of prolinamides It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-N,N-dimethyl-L-prolinamide typically involves the following steps:
Protection of L-proline: The first step involves the protection of the amine group of L-proline using a Boc protecting group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of N,N-dimethylamide: The protected L-proline is then reacted with dimethylamine to form the N,N-dimethylamide derivative. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-N,N-dimethyl-L-prolinamide may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Large-scale protection: Using large reactors to protect L-proline with Boc2O.
Automated coupling: Employing automated systems for the coupling reaction with dimethylamine and DCC to streamline the process and reduce human error.
化学反应分析
Types of Reactions
®-N-Boc-N,N-dimethyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new amide derivatives with different protecting groups.
科学研究应用
®-N-Boc-N,N-dimethyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amine functionalities.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of ®-N-Boc-N,N-dimethyl-L-prolinamide involves its role as a chiral auxiliary or catalyst in chemical reactions. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites. The compound’s chiral nature enables it to induce asymmetry in the products, making it valuable in the synthesis of enantiomerically pure compounds.
相似化合物的比较
Similar Compounds
(S)-N-Boc-N,N-dimethyl-L-prolinamide: The enantiomer of ®-N-Boc-N,N-dimethyl-L-prolinamide, which has similar properties but different stereochemistry.
N-Boc-L-proline: A related compound without the dimethylamide group, used in similar applications.
N-Boc-N-methyl-L-prolinamide: A similar compound with one methyl group instead of two.
Uniqueness
®-N-Boc-N,N-dimethyl-L-prolinamide is unique due to its specific chiral configuration and the presence of both Boc and dimethylamide groups. This combination makes it particularly effective in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
属性
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-1-methylpyrrolidine-2-carbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(5)10(15)9-7-6-8-13(9)4/h9H,6-8H2,1-5H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFCWCHRRLWDE-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)C1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C(=O)[C@@H]1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
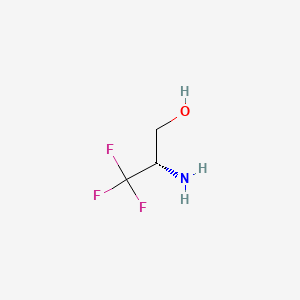

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
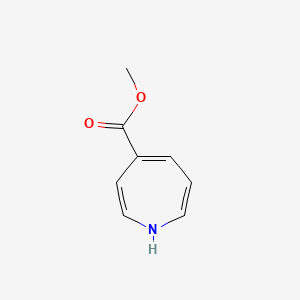
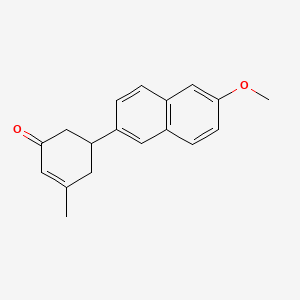
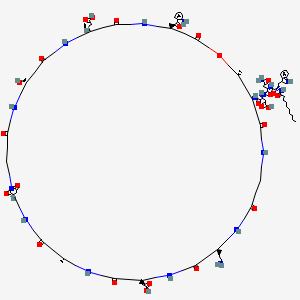
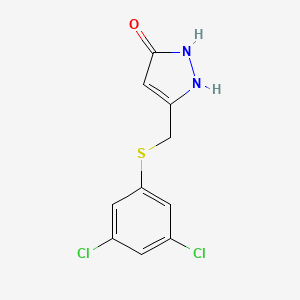
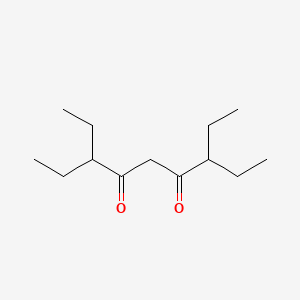
![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
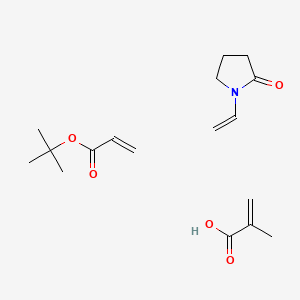
![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)
